molecular formula C12H19NO B13271947 {2-[(Pentan-2-yl)amino]phenyl}methanol

{2-[(Pentan-2-yl)amino]phenyl}methanol

Cat. No.: B13271947
M. Wt: 193.28 g/mol
InChI Key: SPONZDPEFSLFAM-UHFFFAOYSA-N
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Description

{2-[(Pentan-2-yl)amino]phenyl}methanol is an organic compound with the molecular formula C₁₂H₁₉NO It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a pentan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pentan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

{2-[(Pentan-2-yl)amino]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

{2-[(Pentan-2-yl)amino]phenyl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Pentan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Pentan-2-yl)amino]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {2-[(Pentan-2-yl)amino]phenyl}propanol: Contains a propanol group, offering different reactivity and properties.

    {2-[(Pentan-2-yl)amino]phenyl}butanol: Features a butanol group, which may affect its solubility and interaction with other molecules.

Uniqueness

{2-[(Pentan-2-yl)amino]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-(pentan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-3-6-10(2)13-12-8-5-4-7-11(12)9-14/h4-5,7-8,10,13-14H,3,6,9H2,1-2H3

InChI Key

SPONZDPEFSLFAM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC=C1CO

Origin of Product

United States

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